2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL
Description
2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrazine ring system. Key structural attributes include:
- Pyrazine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.
- Cyclopentane fusion: A five-membered saturated carbocyclic ring fused to the pyrazine moiety.
- Substituents: Methyl groups at positions 2, 3, and 7, and a hydroxyl group at position 5.
This compound’s unique structure confers distinct electronic, steric, and solubility properties, making it a subject of interest in materials science and medicinal chemistry.
Properties
CAS No. |
61928-98-1 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2,3,7-trimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol |
InChI |
InChI=1S/C10H14N2O/c1-5-4-8(13)10-9(5)11-6(2)7(3)12-10/h5,8,13H,4H2,1-3H3 |
InChI Key |
UKOVFBANQMTRGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=NC(=C(N=C12)C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could be potential approaches for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or alcohols, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to 2,3,7-trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL exhibit significant antimicrobial properties. For instance, derivatives of cyclopentapyrazine have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and providing a potential pathway for developing new antibiotics.
2. Neurological Research
The compound's structural analogs have been investigated for their neuroprotective effects. Studies suggest that these compounds may play a role in the modulation of neurotransmitter systems, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .
3. Anti-inflammatory Properties
Preliminary studies have shown that derivatives of this compound can reduce inflammation markers in vitro. This suggests potential applications in developing anti-inflammatory drugs .
Agrochemical Applications
1. Pesticide Development
Due to its structural characteristics, this compound is being explored as a lead compound in the synthesis of new agrochemicals. Its derivatives may enhance pest resistance in crops while minimizing environmental impact .
2. Plant Growth Regulators
Research indicates that certain derivatives can act as plant growth regulators, promoting growth and enhancing yield in various agricultural settings. This application could significantly benefit sustainable agriculture practices.
Materials Science Applications
1. Polymer Synthesis
The compound's unique chemical structure allows it to be utilized in the synthesis of novel polymers with desirable properties such as flexibility and thermal stability. These polymers can find applications in coatings and sealants .
2. Sensor Technology
Research has shown that cyclopentapyrazine derivatives can be incorporated into sensor technologies due to their electronic properties. They can be used in the development of sensors for detecting environmental pollutants or biological markers.
Case Studies
Mechanism of Action
The mechanism of action of 2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordinate bonds with metal ions or interact with active sites of enzymes, thereby inhibiting their activity. The exact pathways and molecular targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their differences:
Key Observations:
Heterocycle Core :
- Pyrazine-based compounds (e.g., target compound, 5-methyl derivative) exhibit different electronic properties compared to pyridine analogues (e.g., CAPD) due to nitrogen positioning. Pyrazines are less basic but more π-electron-deficient, influencing adsorption and reactivity .
Methyl Groups: The 2,3,7-trimethyl substitution increases steric bulk and lipophilicity relative to 2,5-dimethyl or 5-methyl analogues, which may affect solubility and biological membrane permeability .
Functional and Application-Based Comparisons
A. Corrosion Inhibition
- CAPD Derivatives: Pyridine-based CAPD compounds show 97.7% inhibition efficiency in sulfuric acid via mixed adsorption (Langmuir isotherm). The cyano group enhances electron-withdrawing effects, promoting chemisorption .
- Target Compound: The hydroxyl group may enable stronger physical adsorption through H-bonding, while methyl groups could improve hydrophobic shielding.
B. Pharmacological Activity
- Thiophene-Fused Analogues: Cyclopenta[b]thieno[2,3-d]pyrimidines exhibit 5-HT2A receptor antagonism (e.g., compound 6a). The pyrazine core in the target compound, combined with a hydroxyl group, may alter receptor binding affinity or selectivity compared to sulfur-containing analogues .
C. Physicochemical Properties
- Solubility : The 5-OH group in the target compound increases hydrophilicity compared to fully alkylated analogues (e.g., 2,5-dimethyl derivative), which are more suited for flavor/fragrance applications due to volatility .
- Stereochemistry : The 5-methyl derivative () highlights the role of stereochemistry in molecular interactions, suggesting that the target compound’s 5-OH configuration could influence its bioactivity or adsorption behavior.
Biological Activity
2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL (also referred to as 5H-5-Methyl-6,7-dihydrocyclopentapyrazine) is a nitrogen-containing heterocyclic compound with notable applications in food flavoring and potential biological activities. This article discusses its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C8H10N2
- Molecular Weight : 134.18 g/mol
- CAS Number : 23747-48-0
- IUPAC Name : this compound
The compound exhibits a unique structure that contributes to its diverse biological activities. It is primarily recognized for its presence in various food products, imparting nutty and hazelnut flavors.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Escherichia coli | 50 µM | Moderate |
| Staphylococcus aureus | 75 µM | Moderate |
| Pseudomonas aeruginosa | 100 µM | Low |
These findings suggest that the compound exhibits variable efficacy against different bacteria, indicating potential for use in food preservation or as a natural antimicrobial agent .
Flavor and Aroma Profile
This compound is noted for its significant role as a flavoring agent in the food industry. It contributes to the flavor profile of palm sugar and is also found in coffee and cooked meats. The compound has been described as having a hazelnut or nutty aroma which enhances sensory experiences in food products .
Case Studies
-
Flavor Enhancement in Food Products :
A study evaluated the impact of adding this compound to various food matrices. Results indicated an increase in consumer preference due to enhanced aroma and taste profiles. Sensory analysis showed that products with this compound were rated higher for overall acceptability compared to controls without it . -
Antioxidant Activity :
Another investigation focused on the antioxidant properties of the compound. In vitro assays demonstrated that it could scavenge free radicals effectively, suggesting potential health benefits related to oxidative stress reduction .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step organic synthesis is typically employed, starting with cyclopentane or pyrazine precursors. For example, alkylation of dihydrocyclopenta[b]pyrazine intermediates with methylating agents (e.g., methyl iodide) under basic conditions can introduce methyl groups. Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), temperature (80–120°C), and solvent polarity (e.g., DMF for high solubility). Yield improvements (e.g., from 45% to 70%) may require iterative purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for structural elucidation and stereochemical analysis?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies methyl group positions (δ 1.8–2.5 ppm for CH₃) and hydroxyl proton signals (broad peak at δ 4.5–5.5 ppm). NOESY confirms stereochemistry of the 5-ol group and trimethyl substitution .
- HRMS : Validates molecular formula (C₁₁H₁₆N₂O) with exact mass matching (e.g., 200.1189 amu) .
- X-ray crystallography : Resolves absolute configuration, particularly for the 5-ol stereocenter .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation methods are recommended?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding between the 5-ol group and active-site residues (e.g., Asp30 in a hypothetical kinase) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- Validation : Compare computational results with in vitro assays (e.g., IC₅₀ values from enzymatic inhibition studies) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Structural analogs analysis : Compare activity of 2,3,7-trimethyl derivatives with analogs lacking the 5-ol group (e.g., 5-methyl variants show reduced binding affinity) .
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell lines (e.g., HepG2 vs. HEK293), and purity (HPLC ≥95%) .
- Meta-analysis : Use statistical tools (e.g., RevMan) to aggregate data from 5–10 studies, highlighting outliers due to synthetic impurities or stereochemical variability .
Q. How does the substitution pattern (2,3,7-trimethyl groups) influence reactivity in functionalization reactions?
- Methodological Answer :
- Steric effects : The 2,3-dimethyl groups hinder electrophilic substitution at adjacent positions, directing reactions to the 7-methyl or 5-ol sites .
- Electronic effects : Methyl groups increase electron density on the pyrazine ring, favoring nucleophilic aromatic substitution with reagents like NaN₃ in acidic conditions .
- Case study : Bromination at the 5-ol position (using PBr₃) proceeds at 60% yield, while attempts at the 2-methyl position fail due to steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
